Ethyl methyl sulfate
Overview
Description
Ethyl methyl sulfate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is the ethyl ester of methanesulfonic acid and is classified as an alkylating agent. This compound is a colorless liquid and is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Ethyl methyl sulfate can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with ethanol. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of methanesulfonic anhydride with ethyl alcohol, a process first reported by German organic chemist O. C. Billeter in 1905 .
Chemical Reactions Analysis
Ethyl methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and ethanol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl methyl sulfate is widely used in scientific research due to its alkylating properties. It is commonly used as a mutagen in genetic studies to induce mutations in DNA. This property makes it valuable in the study of DNA repair processes and the identification of genetic mutations. Additionally, it is used in the synthesis of various organic compounds and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of ethyl methyl sulfate involves the alkylation of DNA. The ethyl group of the compound reacts with guanine in DNA, forming the abnormal base O6-ethylguanine. During DNA replication, DNA polymerases often place thymine instead of cytosine opposite O6-ethylguanine, leading to mutations. This alkylation process is the basis for its use as a mutagen in genetic research .
Comparison with Similar Compounds
Ethyl methyl sulfate can be compared to other alkylating agents such as ethyl methanesulfonate and methyl methanesulfonate. While all these compounds share similar alkylating properties, this compound is unique in its specific reactivity and the types of mutations it induces. Other similar compounds include:
Ethyl methanesulfonate: Known for its use in genetic research as a mutagen.
Methyl methanesulfonate: Another alkylating agent used in similar applications.
Ethyl sulfate: Used as an intermediate in the production of ethanol from ethylene.
This compound stands out due to its specific applications and the unique mutations it induces in genetic material.
Properties
IUPAC Name |
ethyl methyl sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNYGDWYRKFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231081 | |
Record name | Sulfuric acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814-40-4 | |
Record name | Sulfuric acid, ethyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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